Cas no 2098020-75-6 (2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid)

2-(1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a cyanomethyl group at the N1 position and a thiophene moiety at the C3 position, further functionalized with an acetic acid side chain at C4. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate for the development of biologically active molecules. The presence of both electron-withdrawing (cyanomethyl) and electron-donating (thiophene) groups enhances its reactivity in nucleophilic and electrophilic transformations. The carboxylic acid functionality allows for further derivatization, making it a valuable scaffold for medicinal chemistry and material science. Its well-defined purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid structure
2098020-75-6 structure
Product Name:2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
CAS No:2098020-75-6
MF:C11H9N3O2S
MW:247.273060560226
CID:5724819
PubChem ID:121213674
Update Time:2025-10-13

2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • F2198-5314
    • 2-[1-(cyanomethyl)-3-thiophen-3-ylpyrazol-4-yl]acetic acid
    • 2098020-75-6
    • AKOS026724144
    • 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
    • 1H-Pyrazole-4-acetic acid, 1-(cyanomethyl)-3-(3-thienyl)-
    • Inchi: 1S/C11H9N3O2S/c12-2-3-14-6-9(5-10(15)16)11(13-14)8-1-4-17-7-8/h1,4,6-7H,3,5H2,(H,15,16)
    • InChI Key: NYQKBCOJNGPHSK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(CC(=O)O)=CN(CC#N)N=1

Computed Properties

  • Exact Mass: 247.04154771g/mol
  • Monoisotopic Mass: 247.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 479.4±45.0 °C(Predicted)
  • pka: 4.04±0.10(Predicted)

2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid Pricemore >>

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$ 160.00 2022-06-06
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2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid Related Literature

Additional information on 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

Comprehensive Overview of 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid (CAS No. 2098020-75-6)

The compound 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid (CAS No. 2098020-75-6) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a pyrazole core with thiophene and cyanomethyl functional groups, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and bioconjugation due to its reactive carboxylic acid moiety.

In recent years, the demand for heterocyclic compounds like 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid has surged, driven by their role in designing targeted therapies and precision agriculture solutions. The thiophene ring, a common motif in bioactive molecules, contributes to enhanced binding affinity in enzyme inhibition studies. Meanwhile, the cyanomethyl group offers opportunities for further derivatization, aligning with the growing trend of structure-activity relationship (SAR) optimization in medicinal chemistry.

The synthesis of CAS No. 2098020-75-6 typically involves multi-step organic reactions, including cyclocondensation and carboxylation processes. Its purity and stability are critical for applications in high-throughput screening (HTS) and combinatorial chemistry, where reproducibility is paramount. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its structural integrity, addressing the industry's focus on quality-by-design (QbD) principles.

From an industrial perspective, 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions have been explored to minimize environmental impact, reflecting broader societal concerns about eco-friendly manufacturing. This aligns with frequent search queries like "sustainable heterocyclic compound synthesis" and "green alternatives for pharmaceutical intermediates."

In drug development, this compound's acetic acid tail enables facile conjugation with biomolecules, making it a candidate for prodrug design and biologic-drug hybrids. Its potential in cancer immunotherapy and neurodegenerative disease research has been hypothesized, though detailed mechanistic studies are ongoing. Such applications resonate with trending topics like "next-generation drug delivery systems" and "multifunctional therapeutic agents."

Regulatory considerations for CAS No. 2098020-75-6 emphasize compliance with REACH and ICH guidelines, particularly regarding impurity profiling. The compound's logP and aqueous solubility data are frequently requested by formulators, underscoring the importance of ADMET prediction tools in modern R&D workflows. These aspects address common search terms such as "pharmacokinetic properties of pyrazole derivatives" and "regulatory-compliant chemical intermediates."

Future directions for 2-(1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid may include exploration in covalent inhibitor development and metal-organic frameworks (MOFs) for catalytic applications. Its dual functionality positions it as a compelling subject for convergent synthesis strategies, answering the rising interest in "modular chemical platforms" and "multicomponent reaction systems." As research progresses, this compound is poised to remain relevant in cutting-edge scientific discourse.

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